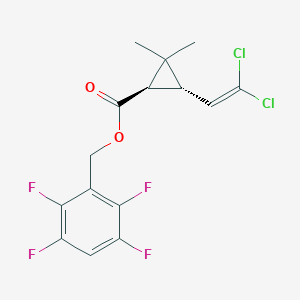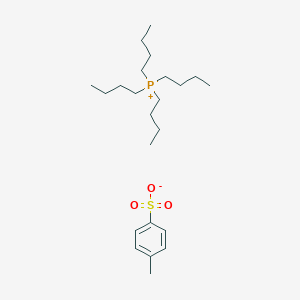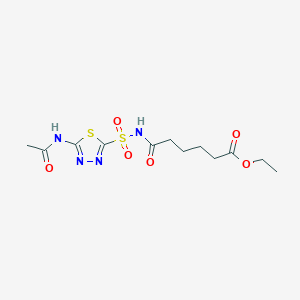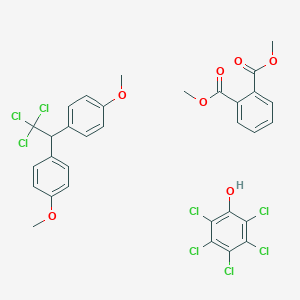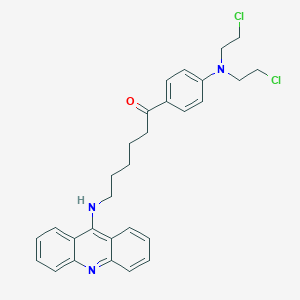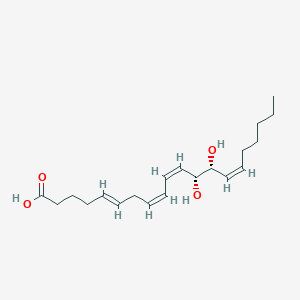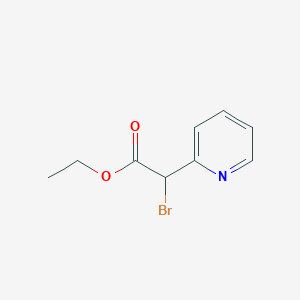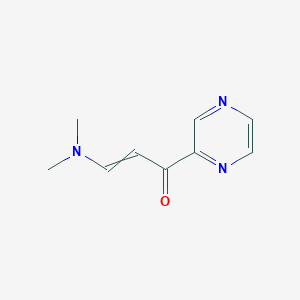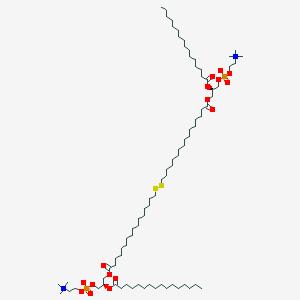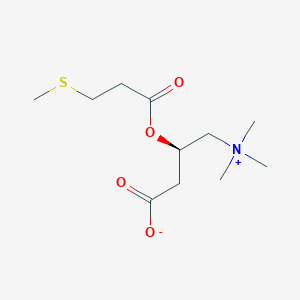
Methylthiopropionylcarnitine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methylthiopropionylcarnitine (MTPC) is a naturally occurring compound found in various food sources, including garlic, onions, and cruciferous vegetables. It is a derivative of carnitine, a quaternary ammonium compound that plays a critical role in fatty acid metabolism. MTPC has recently gained attention in the scientific community due to its potential therapeutic applications.
作用机制
Methylthiopropionylcarnitine exerts its effects through several mechanisms. One of the primary mechanisms is through the activation of peroxisome proliferator-activated receptor (PPAR) alpha, a nuclear receptor that plays a critical role in lipid metabolism. Methylthiopropionylcarnitine also activates AMP-activated protein kinase (AMPK), which regulates cellular energy metabolism. Additionally, Methylthiopropionylcarnitine has been shown to increase the expression of genes involved in fatty acid oxidation and reduce the expression of genes involved in lipogenesis.
生化和生理效应
Methylthiopropionylcarnitine has been shown to have numerous biochemical and physiological effects. One of the primary effects is the stimulation of fatty acid oxidation, which leads to increased energy production. Methylthiopropionylcarnitine has also been shown to reduce triglyceride levels and increase high-density lipoprotein (HDL) cholesterol levels. Additionally, Methylthiopropionylcarnitine has been shown to have anti-inflammatory properties and may help reduce the risk of atherosclerosis.
实验室实验的优点和局限性
One of the primary advantages of using Methylthiopropionylcarnitine in lab experiments is its ability to stimulate fatty acid oxidation. This makes it a useful tool for studying lipid metabolism and energy production. Additionally, Methylthiopropionylcarnitine has been shown to have anti-inflammatory properties, which may be useful for studying the effects of inflammation on various physiological processes. However, one of the limitations of using Methylthiopropionylcarnitine in lab experiments is its potential toxicity at high concentrations. Careful dosing and monitoring are necessary to ensure the safety of experimental subjects.
未来方向
There are numerous future directions for research on Methylthiopropionylcarnitine. One area of interest is in the development of Methylthiopropionylcarnitine-based therapies for the treatment of cardiovascular disease. Additionally, Methylthiopropionylcarnitine may have potential applications in the treatment of metabolic disorders such as obesity and type 2 diabetes. Further research is needed to determine the safety and efficacy of Methylthiopropionylcarnitine in these contexts. Additionally, more research is needed to understand the mechanisms of action of Methylthiopropionylcarnitine and how it interacts with other compounds in the body.
Conclusion:
Methylthiopropionylcarnitine is a naturally occurring compound with numerous potential therapeutic applications. It stimulates fatty acid oxidation, reduces triglyceride levels, and has anti-inflammatory properties. Methylthiopropionylcarnitine has been the subject of numerous scientific studies and has shown promise in the treatment of cardiovascular disease and metabolic disorders. Further research is needed to fully understand the mechanisms of action of Methylthiopropionylcarnitine and its potential applications in medicine.
合成方法
Methylthiopropionylcarnitine is synthesized from methionine, an essential amino acid found in many proteins. The synthesis process involves the conversion of methionine to S-methylcysteine, followed by the formation of Methylthiopropionylcarnitine through the action of an enzyme called carnitine palmitoyltransferase 2 (CPT2). This process occurs in the liver and other tissues in the body.
科学研究应用
Methylthiopropionylcarnitine has been the subject of numerous scientific studies due to its potential therapeutic applications. One of the most promising areas of research is in the treatment of cardiovascular disease. Methylthiopropionylcarnitine has been shown to improve cardiac function and reduce the risk of heart failure in animal models. Additionally, Methylthiopropionylcarnitine has been shown to have anti-inflammatory properties, which may help reduce the risk of atherosclerosis.
属性
CAS 编号 |
111640-10-9 |
|---|---|
产品名称 |
Methylthiopropionylcarnitine |
分子式 |
C11H21NO4S |
分子量 |
263.36 g/mol |
IUPAC 名称 |
(3R)-3-(3-methylsulfanylpropanoyloxy)-4-(trimethylazaniumyl)butanoate |
InChI |
InChI=1S/C11H21NO4S/c1-12(2,3)8-9(7-10(13)14)16-11(15)5-6-17-4/h9H,5-8H2,1-4H3/t9-/m1/s1 |
InChI 键 |
CQOQLOIRKUFXKA-SECBINFHSA-N |
手性 SMILES |
C[N+](C)(C)C[C@@H](CC(=O)[O-])OC(=O)CCSC |
SMILES |
C[N+](C)(C)CC(CC(=O)[O-])OC(=O)CCSC |
规范 SMILES |
C[N+](C)(C)CC(CC(=O)[O-])OC(=O)CCSC |
同义词 |
methylthiopropionylcarnitine MTP-carnitine |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



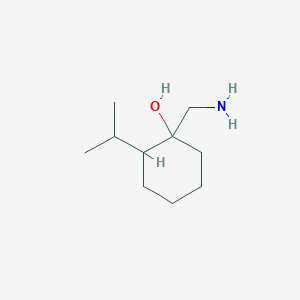
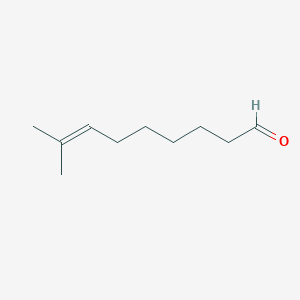
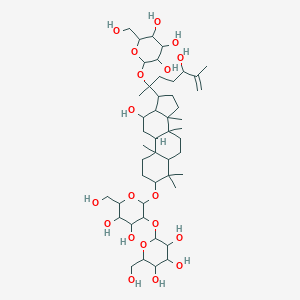
![4-[4-(Diethylamino)phenyl]-4-(4-methoxyphenyl)-N,N,6-trimethyl-2-phenyl-4H-3,1-benzoxazin-7-amine](/img/structure/B58379.png)
![(6E)-4-Amino-3-[[4-[[4-[(2Z)-2-(2-hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]benzoyl]amino]phenyl]diazenyl]-6-[(2-methoxyphenyl)hydrazinylidene]-5-oxonaphthalene-1-sulfonic acid](/img/structure/B58380.png)
